molecular formula C15H14N4O2S B2420556 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide CAS No. 1021040-11-8

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide

Cat. No.: B2420556
CAS No.: 1021040-11-8
M. Wt: 314.36
InChI Key: XKWJDKAEKBAIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits significant antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.

    Medicine: Potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Preparation Methods

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide typically involves the following steps :

    S-Alkylation: The reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives.

    Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.

    Acylation: Acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives.

    Reduction: Reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to yield amino derivatives.

Chemical Reactions Analysis

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide undergoes various chemical reactions, including :

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Major products formed are oxidized derivatives of the compound.

    Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used, leading to reduced forms of the compound.

    Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid, resulting in halogenated and nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide involves its interaction with various molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in bacterial and viral replication, as well as cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide is unique due to its specific structural features and biological activities . Similar compounds include:

    Thiazolo[3,2-a]pyrimidine derivatives: Known for their antibacterial and antiviral properties.

    Pyrimidine analogs: Exhibiting anticancer and anti-inflammatory activities.

    Thiazole derivatives: Used in various therapeutic applications, including antimicrobial and anticancer treatments.

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-4-6-16-7-5-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJDKAEKBAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.